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molecular formula C23H26O2 B8299978 CarbORev-5901 CAS No. 104325-75-9

CarbORev-5901

Cat. No. B8299978
M. Wt: 334.4 g/mol
InChI Key: MGZWDAYKPAVLRD-UHFFFAOYSA-N
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Patent
US04778931

Procedure details

A suspension of 2-bromomethyl naphthalene (5 g, 0.023 mol), 3-(1-hydroxyhexyl)phenol (5 g, 0.026 mol), powdered potassium carbonate (4.5 g, 0.033 mol), sodium iodide (0.4 g, 0.0023 mol) and cesium carbonate (0.7 g, 0.0021 mol) in dry acetone (75 ml) was refluxed overnight (14 hours). The reaction mixture was filtered, the filtrate was concentrated, dissolved in ether, and then washed successively with 1N NaOH solution 6N HCl solution, water and brine. After drying the organics over anhydrous MgSO4, all volatiles were removed. The crude product (5 g) was further purified by chromatography, using 8% ethylacetate in hexanes on silica gel, to yield 3.5 g of the pure desined compound as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[OH:13][CH:14]([C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].C(=O)([O-])[O-].[Cs+].[Cs+]>CC(C)=O>[OH:13][CH:14]([C:20]1[CH:21]=[C:22]([CH:23]=[CH:24][CH:25]=1)[O:26][CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Name
Quantity
5 g
Type
reactant
Smiles
OC(CCCCC)C=1C=C(C=CC1)O
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 g
Type
reactant
Smiles
[I-].[Na+]
Name
cesium carbonate
Quantity
0.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight (14 hours)
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
washed successively with 1N NaOH solution 6N HCl solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organics over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
all volatiles were removed
CUSTOM
Type
CUSTOM
Details
The crude product (5 g) was further purified by chromatography
CUSTOM
Type
CUSTOM
Details
to yield 3.5 g of the

Outcomes

Product
Name
Type
Smiles
OC(CCCCC)C=1C=C(OCC2=CC3=CC=CC=C3C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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